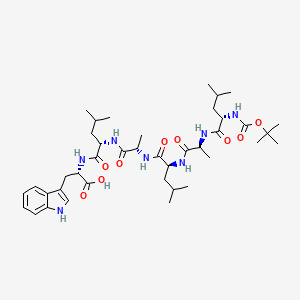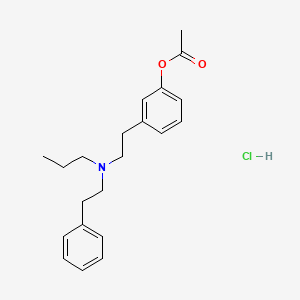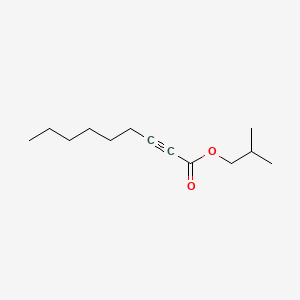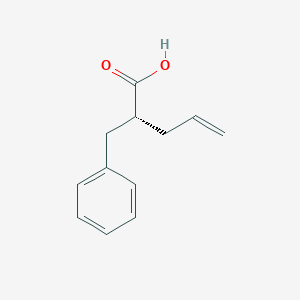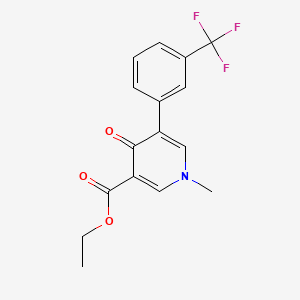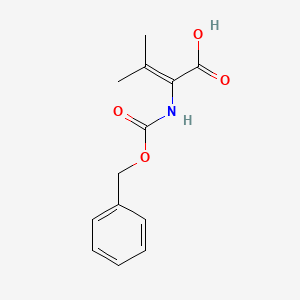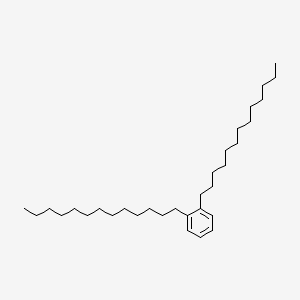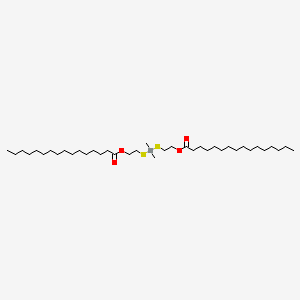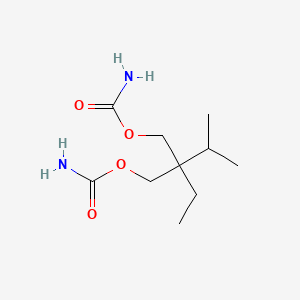![molecular formula C20H17NO B13785151 Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- CAS No. 89115-21-9](/img/structure/B13785151.png)
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- is an organic compound with the molecular formula C20H17NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-[(4-methylphenyl)phenylamino] group. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- typically involves the reaction of 4-[(4-methylphenyl)phenylamino]benzene with benzaldehyde under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group into the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: 4-[(4-methylphenyl)phenylamino]benzoic acid.
Reduction: 4-[(4-methylphenyl)phenylamino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing their behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diphenylamino)benzaldehyde: Similar structure but lacks the methyl group on the phenyl ring.
4-(4-Methylphenyl)benzaldehyde: Similar structure but lacks the phenylamino group.
Uniqueness
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- is unique due to the presence of both the 4-methylphenyl and phenylamino groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
89115-21-9 |
|---|---|
Molekularformel |
C20H17NO |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
4-(N-(4-methylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C20H17NO/c1-16-7-11-19(12-8-16)21(18-5-3-2-4-6-18)20-13-9-17(15-22)10-14-20/h2-15H,1H3 |
InChI-Schlüssel |
USAVPUIXZBKBAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


